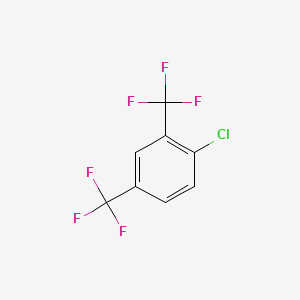

1-Chloro-2,4-bis(trifluoromethyl)benzene

描述

Academic Significance of Fluorinated Aromatic Compounds in Organic Synthesis

Fluorinated aromatic compounds are of immense academic and industrial interest due to the significant alterations in physical, chemical, and biological properties that arise from the introduction of fluorine. The carbon-fluorine bond is the strongest single bond to carbon, which imparts thermal and chemical stability to the molecule. Furthermore, the trifluoromethyl (-CF3) group, a common fluorinated substituent, is a strong electron-withdrawing group, which can dramatically influence the reactivity of the aromatic ring. This electronic effect makes fluorinated aryl halides valuable substrates for a variety of chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Their use as building blocks allows for the synthesis of complex molecules with tailored properties, leading to advancements in drug discovery, the development of new pesticides, and the creation of high-performance polymers.

Overview of Research Trajectories for 1-Chloro-2,4-bis(trifluoromethyl)benzene

This compound is a specialized fluorinated aryl halide that has garnered attention as a versatile intermediate in organic synthesis. Its chemical structure, featuring a chlorine atom and two trifluoromethyl groups on a benzene (B151609) ring, presents multiple reactive sites for further functionalization. Research involving this compound primarily focuses on its utility as a precursor for more complex molecules. The two trifluoromethyl groups strongly activate the aromatic ring towards nucleophilic attack, making the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions. Additionally, the chlorine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. The strategic positioning of the trifluoromethyl groups also influences the regioselectivity of these reactions, offering a pathway to specifically substituted aromatic compounds that are otherwise difficult to access. While detailed, specific studies on this exact molecule are not abundant in publicly available literature, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate in proprietary industrial research and development, likely in the agrochemical and pharmaceutical sectors.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₃ClF₆ |

| Molecular Weight | 248.55 g/mol |

| Melting Point | -59 to -58 °C |

| Boiling Point | 150 °C |

| Density | 1.52 g/cm³ |

| Purity | Typically ≥ 97% |

Synthesis and Manufacturing Processes

While specific, detailed industrial or laboratory-scale synthesis protocols for this compound are not extensively published in peer-reviewed journals, its synthesis can be inferred from established methods for preparing analogous fluorinated aromatic compounds. A plausible synthetic route would involve the chlorination and subsequent fluorination of a suitable precursor. For instance, a common industrial method for producing bis(trifluoromethyl)benzenes involves the high-temperature chlorination of xylenes (B1142099) to form bis(trichloromethyl)benzenes, followed by fluorination with hydrogen fluoride (B91410). A similar strategy could be employed, starting with a chlorinated xylene derivative to introduce the chlorine atom at the desired position on the aromatic ring.

Spectroscopic Data and Analytical Methods

The characterization of this compound relies on a combination of spectroscopic techniques. Although a complete, publicly available dataset is limited, the expected spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns influenced by the chlorine and two trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this compound and would likely show two distinct singlets for the two trifluoromethyl groups, with chemical shifts in the typical range for -CF₃ groups on an aromatic ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (248.55 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the presence of the chlorine atom and the two strongly electron-withdrawing trifluoromethyl groups.

Nucleophilic Aromatic Substitution

The trifluoromethyl groups at the ortho and para positions relative to the chlorine atom strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This makes the chlorine atom a facile leaving group, allowing for its displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring.

Cross-Coupling Reactions

The chloro-substituent serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or its ester to form a biaryl compound. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the coupling of this compound with primary or secondary amines to synthesize substituted anilines. wikipedia.orgchemeurope.comlibretexts.orgtcichemicals.com

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex and functionalized molecules.

Building Block for Pharmaceuticals and Agrochemicals

The 2,4-bis(trifluoromethyl)phenyl moiety is a structural feature found in a number of biologically active molecules. This starting material provides a direct route to introduce this key fragment. For example, trifluoromethyl-substituted pyridines, which can be synthesized from precursors like this compound, are important in the agrochemical industry. nih.govjst.go.jp While direct examples are not prevalent in open literature, the reactivity profile of this compound makes it a highly probable intermediate in the synthesis of proprietary herbicides, insecticides, and fungicides where the unique electronic properties of the bis(trifluoromethyl)phenyl group can enhance efficacy.

Applications in Materials Science

The incorporation of fluorinated moieties into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low dielectric constants.

Monomer for Specialty Polymers

While specific examples of polymers derived directly from this compound are not widely reported, it has the potential to be used as a monomer or a comonomer in the synthesis of specialty polymers. For instance, it could be used to prepare fluorinated poly(arylene ether)s or other high-performance polymers where the bis(trifluoromethyl)phenylene unit would contribute to enhanced thermal and chemical stability, as well as desirable optical and electronic properties.

Computational and Theoretical Studies

Detailed computational and theoretical studies specifically focused on this compound are not readily found in the scientific literature. However, computational methods such as Density Functional Theory (DFT) could be employed to investigate its electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. Such studies would provide valuable insights into its reactivity, helping to predict the regioselectivity of its reactions and to understand the influence of the trifluoromethyl groups on the properties of the molecule.

属性

IUPAC Name |

1-chloro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVDTLKMHDHQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378282 | |

| Record name | 1-chloro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-76-4 | |

| Record name | 1-chloro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 327-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Chloro 2,4 Bis Trifluoromethyl Benzene and Its Precursors

Strategies for Installing Halogen and Trifluoromethyl Moieties on Benzene (B151609) Scaffolds

The assembly of 1-chloro-2,4-bis(trifluoromethyl)benzene relies on the precise introduction of two trifluoromethyl groups and a chlorine atom onto a benzene ring. Several synthetic strategies have been developed to achieve this, primarily involving directed halogenation, Grignard reagent-mediated precursor synthesis, and palladium-catalyzed cross-coupling reactions.

Directed Chlorination and Fluorination Approaches

The synthesis of bis(trifluoromethyl)benzenes, key precursors to the final product, can be achieved through a two-step process involving the chlorination of xylenes (B1142099) followed by fluorination. google.com For instance, the chlorination of m-xylene (B151644) yields 1,3-bis(trichloromethyl)benzene. Subsequent fluorination of this intermediate, often utilizing reagents like antimony trifluoride (SbF₃) in a Swarts reaction, produces 1,3-bis(trifluoromethyl)benzene (B1330116). beilstein-journals.org

With the 1,3-bis(trifluoromethyl)benzene scaffold in hand, the next critical step is the regioselective introduction of a chlorine atom. The two trifluoromethyl groups on the benzene ring are strongly deactivating and meta-directing. quora.com Therefore, electrophilic chlorination of 1,3-bis(trifluoromethyl)benzene using chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), is expected to direct the chlorine atom to the 4- or 6-position, which are equivalent, yielding this compound. quora.commasterorganicchemistry.com

Another viable pathway involves starting with a precursor that already contains a nitrogen functionality, which can then be converted to the chloro group via a Sandmeyer reaction. For example, the synthesis of 2,4-bis(trifluoromethyl)aniline (B1175605) has been reported. researchgate.net This aniline (B41778) derivative can then undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) chloride catalyst to yield the desired this compound. wikipedia.orglscollege.ac.innih.gov The Sandmeyer reaction is a well-established and reliable method for introducing halogens onto an aromatic ring. wikipedia.orglscollege.ac.in

Grignard Reagent-Mediated Syntheses of Precursors

Grignard reagents are powerful tools for the formation of carbon-carbon bonds and can be employed in the synthesis of trifluoromethylated aromatic precursors. For instance, the Grignard reagent of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) can be prepared and subsequently reacted with various electrophiles to build more complex molecules. orgsyn.org The preparation of trifluoromethylphenyl Grignard reagents, however, requires careful safety considerations due to their potential instability. orgsyn.org

While not a direct route to this compound, Grignard reagents can be instrumental in synthesizing precursors that can then be subjected to halogenation or further functionalization.

Palladium-Catalyzed Synthetic Routes for Halogenated Aromatics

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. One relevant application is the trifluoromethylation of aryl chlorides. mit.edunih.gov This approach could potentially be used to introduce the second trifluoromethyl group onto a pre-existing chlorinated benzene ring. For example, a dichlorinated benzene derivative could be selectively monotrifluoromethylated, followed by the introduction of the second trifluoromethyl group. However, controlling the regioselectivity of such reactions can be challenging.

More direct palladium-catalyzed C-H activation/fluorination or chlorination strategies are also emerging. acs.orgnih.gov These methods offer the potential for more direct and atom-economical routes to halogenated and trifluoromethylated arenes, although their application to the specific synthesis of this compound would require further investigation to control the regioselectivity. For instance, palladium-catalyzed ortho-trifluoromethylation directed by an acetamino group has been reported, showcasing the potential of directing group strategies in achieving specific substitution patterns. acs.org

Optimization and Scale-Up Investigations in Industrial Process Chemistry

The industrial production of this compound and its precursors necessitates robust, scalable, and cost-effective processes. The traditional route involving the chlorination of xylene followed by fluorination is a common industrial method for producing bis(trifluoromethyl)benzenes. google.com Optimization of this process involves careful control of reaction conditions to maximize the yield of the desired bis(trichloromethyl) intermediate and minimize the formation of byproducts. The subsequent fluorination step, often carried out with hydrogen fluoride (B91410) or antimony trifluoride, also requires specialized equipment to handle these corrosive reagents safely. beilstein-journals.org

For the chlorination of 1,3-bis(trifluoromethyl)benzene, optimizing catalyst loading (e.g., FeCl₃), reaction temperature, and reaction time is crucial to achieve high conversion and selectivity. orgchemres.org The scale-up of such electrophilic aromatic substitution reactions requires careful consideration of heat management, as these reactions are often exothermic.

The Sandmeyer reaction, while a reliable laboratory method, can present challenges on an industrial scale due to the potential instability of diazonium salt intermediates. wikipedia.orglscollege.ac.in Process safety studies and the development of continuous flow reactors can mitigate these risks and allow for the safe and efficient large-scale production of aryl chlorides from anilines.

Novel Synthetic Routes and Mechanistic Insights

Research into novel synthetic methodologies for fluorinated and chlorinated aromatics is ongoing, with a focus on improving efficiency, selectivity, and environmental sustainability.

One area of innovation is the development of new trifluoromethylation reagents and catalysts for Sandmeyer-type reactions. These newer methods can offer milder reaction conditions and broader functional group tolerance compared to traditional approaches. organic-chemistry.org

Mechanistically, the electrophilic chlorination of 1,3-bis(trifluoromethyl)benzene is guided by the strong electron-withdrawing nature of the trifluoromethyl groups. These groups deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta positions (positions 4, 5, and 6). quora.com The reaction proceeds through the formation of a Wheland intermediate (a resonance-stabilized carbocation), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com Understanding the stability of these intermediates is key to predicting the regiochemical outcome of the reaction.

The mechanism of the Sandmeyer reaction involves the formation of an aryl radical intermediate generated from the diazonium salt through a single-electron transfer from the copper(I) catalyst. wikipedia.orglscollege.ac.in This aryl radical then abstracts a chlorine atom from a copper(II) species to form the final product and regenerate the copper(I) catalyst.

Recent advancements in photoredox catalysis are also opening up new avenues for C-F bond functionalization, including the activation of unactivated trifluoromethylarenes. nih.gov These methods could potentially lead to novel disconnections and more direct synthetic routes to compounds like this compound in the future.

Elucidating Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2,4 Bis Trifluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

In contrast to its high reactivity in SNAr, 1-chloro-2,4-bis(trifluoromethyl)benzene is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). The reaction involves the attack of an electrophile on the π-system of the benzene (B151609) ring to form a positively charged intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iq

The substituents on the benzene ring not only affect the rate of reaction but also direct the incoming electrophile to a specific position. The two trifluoromethyl groups and the chlorine atom are all deactivating groups due to their electron-withdrawing inductive effects, which destabilize the positively charged arenium ion intermediate. vanderbilt.edumsu.edu

Trifluoromethyl Groups (-CF₃): These are powerful deactivating groups and are classified as meta-directors. youtube.comlibretexts.org They strongly withdraw electron density from the ring, making it less nucleophilic. When an electrophile attacks, the positive charge in the arenium ion intermediate is destabilized. This destabilization is most pronounced when the positive charge is located on the carbon atom directly attached to the CF₃ group (as occurs in the resonance forms for ortho and para attack). Therefore, attack at the meta position is favored as it avoids this highly destabilized resonance structure. youtube.comlibretexts.org

Chloro Group (-Cl): The chlorine atom is also deactivating due to its inductive effect. However, it possesses lone pairs of electrons that can be donated through resonance, which can stabilize the arenium ion. This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive deactivation is stronger than the resonance activation, halogens are deactivators but ortho,para-directors. libretexts.orgyoutube.com

In this compound, the directing effects of the substituents are in opposition. The chlorine at C-1 directs ortho and para (to C-2, C-4, and C-6), while the CF₃ groups at C-2 and C-4 direct meta to their own positions.

The expected regiochemical outcome for an EAS reaction, such as nitration, would be substitution at the position that is least deactivated.

Position 3 is meta to the C-2 CF₃ and ortho to the C-4 CF₃.

Position 5 is meta to the C-4 CF₃ and ortho to the C-2 CF₃.

Position 6 is ortho to the C-1 Cl and meta to the C-2 CF₃.

Given the potent deactivating nature of the CF₃ groups, substitution is most likely to occur at a position that is meta to at least one of them. A patent describing the nitration of the related compound p-chlorobenzotrifluoride reports the formation of 4-chloro-3-nitrobenzotrifluoride, where nitration occurs ortho to the chlorine and meta to the trifluoromethyl group. google.com By analogy, for this compound, the most probable site for electrophilic attack would be the C-6 position, which is ortho to the weakly directing chloro group and meta to the C-2 trifluoromethyl group. The extreme deactivation of the ring, however, means that such reactions would require harsh conditions.

| Substituent | Reactivity Effect | Directing Influence | Governing Factor |

|---|---|---|---|

| -CF₃ | Strongly Deactivating | Meta | Strong Inductive Effect (-I) |

| -Cl | Deactivating | Ortho, Para | Inductive Effect (-I) > Resonance Effect (+M) |

Friedel-Crafts alkylation and acylation are fundamental EAS reactions used to form carbon-carbon bonds with an aromatic ring. wikipedia.org These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent carbocation or acylium ion electrophile. libretexts.orgkhanacademy.org

A significant limitation of Friedel-Crafts reactions is their failure on strongly deactivated aromatic rings. vanderbilt.edulibretexts.org The presence of one or more powerful electron-withdrawing groups, such as trifluoromethyl, renders the benzene ring insufficiently nucleophilic to attack the electrophile generated in the reaction. studymind.co.ukbyjus.com Consequently, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions. The combined deactivating effect of two CF₃ groups and a chlorine atom makes the aromatic ring far too electron-poor for these transformations.

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comacs.org The presence of two electron-withdrawing trifluoromethyl groups on the benzene ring influences the reactivity of the C-Cl bond, often requiring specific catalyst systems for efficient transformation.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for constructing complex organic molecules. nobelprize.org The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nobelprize.org The choice of the specific reaction (Heck, Sonogashira, Suzuki, etc.) depends on the desired final product and the coupling partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is widely used due to the stability and low toxicity of the boron reagents. nobelprize.org For a substrate like this compound, a typical Suzuki-Miyaura reaction would involve an arylboronic acid in the presence of a palladium catalyst and a base.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. This reaction is a valuable method for the synthesis of substituted alkenes. nobelprize.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper co-catalyst. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. These reactions are known for their high reactivity and functional group tolerance. nobelprize.org

Kumada-Corriu Coupling: This reaction employs a Grignard reagent as the nucleophile. It is one of the earliest examples of transition metal-catalyzed cross-coupling.

The efficiency of these reactions with this compound is highly dependent on the catalyst system, including the palladium source and the choice of ligand.

The success of palladium-catalyzed cross-coupling reactions often hinges on the design of the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, activity, and selectivity. For an electron-deficient substrate like this compound, ligands that can promote the oxidative addition step are crucial.

Commonly used ligands include phosphines, such as triphenylphosphine (B44618) (PPh3) and more sterically demanding and electron-rich phosphines like XPhos. nih.gov The choice of ligand can significantly impact the reaction yield and selectivity. For instance, bulky, electron-rich ligands can facilitate the reductive elimination step, leading to higher product yields.

Catalyst optimization involves screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to identify the most efficient conditions for a specific transformation. acs.org The development of pre-catalysts, which are stable and easily activated, has also streamlined the process of catalyst optimization.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Nucleophilic Partner | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Stable, non-toxic reagents |

| Heck | Alkenes | Forms substituted alkenes |

| Sonogashira | Terminal alkynes | Requires a copper co-catalyst |

| Negishi | Organozinc compounds | High reactivity and functional group tolerance |

| Kumada-Corriu | Grignard reagents | One of the earliest cross-coupling methods |

Organometallic Reactivity, Including Grignard Chemistry

The halogenated nature of this compound allows for its participation in various organometallic reactions, most notably the formation of Grignard reagents.

Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases. sigmaaldrich.comlibretexts.org They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comadichemistry.com The formation of the Grignard reagent from this compound would yield 2,4-bis(trifluoromethyl)phenylmagnesium chloride.

The reactivity of this Grignard reagent is characterized by its nucleophilic carbon atom, which can attack a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. These reactions are fundamental for forming new carbon-carbon bonds. However, the presence of the two strongly electron-withdrawing trifluoromethyl groups can influence the stability and reactivity of the Grignard reagent. The formation of Grignard reagents from trifluoromethyl-substituted aryl halides can sometimes be challenging and may require specific conditions or activation of the magnesium. researchgate.netresearchgate.net

It is crucial to carry out Grignard reactions under strictly anhydrous conditions, as any trace of water will protonate the Grignard reagent, rendering it unreactive. sigmaaldrich.comnih.gov

A common side reaction during the formation of Grignard reagents is homocoupling, which leads to the formation of a symmetrical biphenyl (B1667301) derivative. acs.org In the context of this compound, this would result in the formation of 2,2',4,4'-tetrakis(trifluoromethyl)biphenyl. This side product arises from the reaction of the Grignard reagent with the unreacted aryl halide. libretexts.org

The extent of homocoupling can be influenced by reaction conditions such as temperature and the concentration of the reactants. In some cases, homocoupling can be the desired reaction, and conditions can be optimized to favor the formation of the biphenyl product. For instance, the use of certain transition metal catalysts can promote the homocoupling of Grignard reagents.

Advanced Functionalization and Transformation Reactions

Beyond standard cross-coupling and Grignard reactions, this compound can undergo more advanced functionalization and transformation reactions. These reactions aim to introduce new functional groups or modify the existing ones to create novel and complex molecules.

One area of interest is the selective C-F bond activation of the trifluoromethyl groups. While C-F bonds are generally strong and unreactive, recent advances in catalysis have enabled their selective functionalization. nih.gov This can lead to the formation of difluoroalkyl or monofluoromethyl groups, which are valuable motifs in medicinal chemistry. nih.gov

Another avenue for advanced functionalization is through nucleophilic aromatic substitution (SNAr) reactions. Although the chlorine atom is generally less reactive in SNAr compared to fluorine, the presence of the two strongly electron-withdrawing trifluoromethyl groups can activate the ring towards nucleophilic attack, allowing for the displacement of the chloride by various nucleophiles under specific conditions.

Furthermore, the trifluoromethyl groups themselves can participate in certain transformations. For example, under reductive conditions, it may be possible to achieve partial or complete hydrodefluorination. nih.gov These advanced transformations expand the synthetic utility of this compound beyond its use as a simple aryl halide synthon.

Protolytic Defluorination Studies

Protolytic defluorination of trifluoromethyl-substituted arenes in the presence of Brønsted superacids represents a significant transformation, proceeding through the formation of highly reactive electrophilic species. nih.gov While direct studies on this compound are not extensively documented, the mechanism can be inferred from studies on related trifluoromethyl-substituted arenes. nih.govnih.gov

In the presence of a superacid such as trifluoromethanesulfonic acid (CF₃SO₃H), the trifluoromethyl group can be protonated, initiating the cleavage of a C-F bond and the formation of a difluorocarbocationic intermediate. This highly electrophilic species can then undergo a variety of subsequent reactions. The general mechanism is believed to involve the formation of carbocations or equivalent reactive intermediates, which are stabilized by the benzylic position. nih.gov

One plausible pathway involves the reaction of this carbocation with a nucleophile. For instance, in the presence of benzene as a nucleophile, a Friedel-Crafts-type reaction can occur, leading to the formation of a new carbon-carbon bond. nih.gov The reaction of trifluoromethyl-substituted arenes in superacid can yield Friedel-Crafts-type products with benzene, with outcomes being consistent with the generation of carbocationic species. nih.gov

A general representation of the products obtained from the reaction of trifluoromethyl-substituted arenes in superacid with benzene is presented in the table below.

| Starting Arene | Product(s) |

| Trifluoromethyl-substituted arene | Friedel-Crafts alkylation product |

| Trifluoromethyl-substituted arene | Benzophenone derivatives |

| Trifluoromethyl-substituted arene | Triarylmethanol derivatives |

This table illustrates the types of products that can be formed from the reaction of trifluoromethyl-substituted arenes in superacid with benzene, based on general findings in the field. nih.gov

Radical Reaction Pathways

The presence of trifluoromethyl groups on the benzene ring opens up possibilities for various radical-mediated reactions. These reactions can involve either the aromatic C-H bonds or the C-F bonds of the trifluoromethyl groups themselves.

One notable radical reaction involving arenes is C-H trifluoromethoxylation. Bis(trifluoromethyl)peroxide (BTMP) has been identified as a practical source of trifluoromethoxy radicals (•OCF₃) upon activation by either visible light photoredox catalysis or TEMPO catalysis. ncl.ac.ukresearchgate.netnih.govfu-berlin.de This method allows for the direct trifluoromethoxylation of unactivated arenes under mild conditions. researchgate.netnih.gov For a substrate like this compound, this could potentially lead to the introduction of a trifluoromethoxy group onto the aromatic ring, although the regioselectivity would be influenced by the existing substituents.

Another significant radical pathway is the direct trifluoromethylation of unactivated arenes and heteroarenes. This can be achieved through a radical-mediated mechanism using commercial photocatalysts and a household light bulb. princeton.edu This approach allows for the addition of a CF₃ group to various aromatic systems and is tolerant of different functional groups, including halides. princeton.edu

The general mechanism for photoredox-catalyzed trifluoromethylation involves the generation of a trifluoromethyl radical from a suitable precursor, such as triflyl chloride. This radical then adds to the aromatic ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the trifluoromethylated product. princeton.edu

The following table summarizes key aspects of these radical reactions.

| Reaction Type | Radical Source | Catalyst/Initiator | Key Intermediate |

| C-H Trifluoromethoxylation | Bis(trifluoromethyl)peroxide (BTMP) | Visible light photoredox catalyst or TEMPO | Trifluoromethoxy radical (•OCF₃) |

| C-H Trifluoromethylation | Triflyl chloride | Photoredox catalyst (e.g., [Ru(bpy)₃]²⁺) | Trifluoromethyl radical (•CF₃) |

This table provides a summary of radical reaction pathways applicable to arenes, which could potentially be applied to this compound. researchgate.netnih.govprinceton.edu

Cycloaddition Reactions with Trifluoromethylated Arenes

The participation of trifluoromethylated arenes in cycloaddition reactions is an area of growing interest, particularly for the synthesis of complex fluorinated molecules. While there is a lack of specific studies detailing the involvement of this compound as a reactant in cycloaddition reactions, the principles of such reactions with related compounds can provide valuable insights.

The trifluoromethyl group is known to influence the reactivity and selectivity of cycloaddition reactions due to its strong electron-withdrawing nature. researchgate.net For instance, in [3+2] cycloaddition reactions, the presence of a trifluoromethyl group can increase the reactivity of a π-system. researchgate.net

Solvent-controlled [2+1] or [3+2] cycloaddition reactions have been developed for the synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines from 2-trifluoromethyl-1,3-conjugated enynes and CF₃CHN₂. rsc.org This highlights the utility of trifluoromethylated building blocks in constructing complex cyclic systems.

Furthermore, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) has been shown to be an effective method for the synthesis of 5-trifluoromethyl 1,2,4-triazoles. mdpi.com These examples underscore the role of the trifluoromethyl group in activating substrates for cycloaddition and directing the regioselectivity of the reaction.

Although direct cycloaddition pathways involving the aromatic ring of this compound are not well-established, its derivatives could potentially serve as precursors for molecules that do participate in such reactions.

The table below outlines different types of cycloaddition reactions involving trifluoromethylated compounds.

| Cycloaddition Type | Reactants | Product |

| [2+1] or [3+2] | 2-Trifluoromethyl-1,3-conjugated enynes and CF₃CHN₂ | Bis(trifluoromethyl)cyclopropanes or -pyrazolines |

| [3+2] | Nitrile imines and Trifluoroacetonitrile | 5-Trifluoromethyl 1,2,4-triazoles |

| [3+2] | Nitrile N-oxides and Trichloronitropropene | Regioisomeric isoxazolines |

This table illustrates various cycloaddition reactions where trifluoromethyl groups play a key role, providing a basis for understanding potential cycloaddition reactivity related to trifluoromethylated arenes. rsc.orgmdpi.commdpi.com

Research Applications of 1 Chloro 2,4 Bis Trifluoromethyl Benzene in Advanced Chemical Sciences

Role as a Key Intermediate in Medicinal Chemistry and Agrochemical Research

1-Chloro-2,4-bis(trifluoromethyl)benzene serves as a crucial precursor in the development of new pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

This compound is instrumental in the synthesis of key intermediates for pharmaceutical agents. A notable example is its utility in preparing precursors for Siponimod analogues. Research has demonstrated the development of scalable processes for the preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, a key intermediate for Siponimod. While not directly this compound, the synthetic strategies often involve precursors with similar substitution patterns, highlighting the importance of the chloro- and trifluoromethyl-substituted benzene (B151609) motif in accessing complex pharmaceutical scaffolds. The methodologies developed for these related compounds are often adaptable, showcasing the foundational role of such building blocks in medicinal chemistry.

In the field of agrochemicals, the incorporation of trifluoromethyl groups is a well-established strategy for enhancing the efficacy of active ingredients. While direct synthesis of a commercial agrochemical from this compound is not prominently documented in the provided search results, the synthesis of various trifluoromethylpyridine derivatives for crop protection illustrates the significance of the trifluoromethyl moiety. acs.org For instance, chloro-bis(trifluoromethyl)pyridines have been synthesized and are recognized as important structural motifs in active agrochemical ingredients. acs.org The chemical properties of this compound make it an attractive starting material for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal activities. The two trifluoromethyl groups can contribute to increased biological activity and stability of the resulting agrochemical products.

The unique electronic properties of fluorinated compounds are also being explored in the design of novel antiviral agents. While the direct application of this compound in the synthesis of a specific antiviral drug is not detailed in the available literature, the broader class of trifluoromethyl- and chloro-substituted aromatic compounds is of significant interest. For example, the synthesis of benzotriazole-based derivatives as potential antiviral agents often involves intermediates with halogen and trifluoromethyl substitutions on a benzene ring. These substitutions can influence the compound's ability to interact with viral targets. The reactivity of the chlorine atom in this compound allows for its incorporation into larger, more complex molecules that could be screened for antiviral activity against a range of viruses.

Contributions to Materials Science and Polymer Chemistry

The introduction of fluorine atoms into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound is a valuable monomer or precursor for the synthesis of such high-performance materials.

Research has shown that chloro-(trifluoromethyl)-substituted benzenes can be used to synthesize fluorinated polymers. For example, studies have described the preparation and polymerization of trifluoromethyl- and chloro-(trifluoromethyl)-substituted styrenes. jk-sci.com These monomers can be polymerized to yield fluorinated polymers with unique properties. Furthermore, the synthesis of fluorinated polyimides derived from diamines containing trifluoromethyl groups demonstrates the utility of such building blocks. kaust.edu.sa These polyimides often exhibit enhanced thermal stability, improved solubility in organic solvents, and lower moisture absorption compared to their non-fluorinated counterparts. kaust.edu.sa The presence of the two trifluoromethyl groups in this compound can significantly enhance the performance characteristics of the resulting polymers.

Table 1: Properties of Fluorinated Polyimides Derived from Trifluoromethyl-Containing Monomers

| Property | Value | Reference |

|---|---|---|

| Thermal Stability (10% weight loss) | 463 to 508 °C | kaust.edu.sa |

| Optical Transparency (cutoff wavelengths) | 354–386 nm | kaust.edu.sa |

Fluoropolymers are well-known for their use in specialized coatings and membranes due to their chemical inertness and low surface energy. researchgate.net While specific examples of coatings or membranes synthesized directly from this compound are not explicitly detailed in the search results, the polymers derived from it would be expected to possess properties suitable for such applications. Fluorinated coatings often exhibit excellent weatherability and anti-graffiti properties. researchgate.net In membrane technology, the incorporation of fluorinated moieties can enhance the separation performance for both gas and liquid separations. kaust.edu.sa For instance, fluorinated thin-film composite membranes have been prepared for nonpolar organic solvent nanofiltration. kaust.edu.sa The unique properties imparted by the trifluoromethyl groups make polymers derived from this compound promising candidates for the development of next-generation coatings and membranes with tailored functionalities.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene |

| Chloro-bis(trifluoromethyl)pyridine |

| Siponimod |

| Trifluoromethyl- and chloro-(trifluoromethyl)-substituted styrenes |

Application in Catalysis and Ligand Development

There are no specific, publicly available research findings that detail the use of this compound as a direct precursor for catalysts or as a building block in ligand synthesis. The reactivity of the chloro-substituent and the electron-withdrawing nature of the two trifluoromethyl groups could theoretically make it a candidate for creating novel phosphine (B1218219) ligands or N-heterocyclic carbene precursors. However, no such syntheses or their catalytic applications have been reported in peer-reviewed literature.

Utility as a Specialized Solvent in Organic and Fluorous Synthesis

The physical properties of this compound, such as its anticipated high density, thermal stability, and low polarity, are characteristic of fluorinated solvents. Such solvents are often explored for their unique solubility profiles, particularly in fluorous synthesis where they can facilitate the separation of fluorous-tagged catalysts or reagents from organic products. Despite these inferred properties, there are no published studies that specifically evaluate or utilize this compound as a solvent for either general organic or specialized fluorous synthesis. Its potential in this area remains theoretical and underexplored.

One of the few documented uses for this compound is as a chemical intermediate for the synthesis of other fluorinated molecules. For example, it can serve as a starting material in the preparation of perfluoro-1,3-dimethylcyclohexane. This role as a synthetic building block underscores its importance in accessing complex fluorinated structures, though not specifically in the areas of catalysis or solvent science as requested.

Due to the lack of specific research data, a detailed article on these precise topics cannot be constructed at this time.

Spectroscopic and Computational Characterization of 1 Chloro 2,4 Bis Trifluoromethyl Benzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of compounds like 1-chloro-2,4-bis(trifluoromethyl)benzene. It provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR spectroscopy of aromatic compounds reveals the substitution pattern on the benzene (B151609) ring through the chemical shifts and coupling constants of the protons. For instance, in related trifluoromethylated benzenes, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. The specific splitting patterns can help determine the relative positions of the substituents.

¹⁹F NMR is particularly valuable for compounds containing trifluoromethyl groups. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it highly sensitive for NMR experiments. The chemical shift of the trifluoromethyl group is sensitive to its electronic environment, providing insights into the electron-donating or withdrawing nature of other substituents on the aromatic ring. For example, the ¹⁹F NMR spectrum of 1,4-bis(trifluoromethyl)benzene (B1346883) shows a singlet, indicating the chemical equivalence of the two CF₃ groups. rsc.orgchemicalbook.com In contrast, the ¹⁹F NMR of 1,3-bis(trifluoromethyl)benzene (B1330116) would be expected to show a singlet as well, due to the symmetry of the molecule. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbon atoms attached to fluorine atoms exhibit characteristic splitting patterns (C-F coupling), which can be complex but are highly informative for structural assignment. The chemical shifts of the aromatic carbons are also influenced by the substituents, with carbons bearing electron-withdrawing groups like chlorine and trifluoromethyl typically appearing at lower field (higher ppm values).

Mechanistic investigations often employ NMR to monitor the progress of reactions. By taking spectra at various time points, it is possible to identify intermediates, determine reaction kinetics, and elucidate the reaction pathway. For example, in situ NMR studies can track the formation of reaction intermediates and products in real-time.

Table 1: Representative NMR Data for Related Trifluoromethylated Benzenes

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| 1,4-Bis(trifluoromethyl)benzene | ¹H | 7.80 | s | CDCl₃ |

| 1-Chloro-2-(trifluoromethyl)benzene | ¹H | 7.32-7.69 | m | CDCl₃ |

| 1-Methoxy-2-(trifluoromethyl)benzene | ¹⁹F | -62.44 | s | Unlocked |

Mass Spectrometry for Molecular Identification and Reaction Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In the context of this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with the M+2 peak being approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For chlorobenzotrifluorides, common fragmentation pathways include the loss of a chlorine atom, a fluorine atom, or a CF₃ group. For instance, in the mass spectrum of 1-chloro-4-(trifluoromethyl)benzene, an ion corresponding to the loss of a chlorine atom ([M-Cl]⁺) is observed. nist.gov The fragmentation of this compound would likely involve similar losses, as well as the potential for more complex rearrangements.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that is particularly useful for the analysis of complex reaction mixtures. rsc.org The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each component as it elutes from the column. This is invaluable for reaction analysis, allowing for the identification of starting materials, products, byproducts, and intermediates.

Table 2: Key Mass Spectrometry Data for Isomeric Chlorobenzotrifluorides

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) | Ionization Method |

|---|---|---|---|---|

| 1-Chloro-2-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.56 | [M]⁺, [M-Cl]⁺, [M-F]⁺ | EI |

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of molecules.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups, typically in the region of 1100-1350 cm⁻¹. The C-Cl stretching vibration would appear at lower frequencies, generally in the 600-800 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The specific pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can sometimes be used to determine the substitution pattern of the benzene ring. The NIST Chemistry WebBook provides IR spectral data for related compounds such as 1-chloro-2-(trifluoromethyl)benzene and 1-chloro-4-(trifluoromethyl)benzene. nist.govnist.govnist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, corresponding to π→π* transitions of the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. The presence of the chloro and trifluoromethyl groups can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. For example, 1,4-bis(trifluoromethyl)benzene has an excitation peak at 262 nm and an emission peak at 283 nm. aatbio.com

X-ray Crystallography for Solid-State Structural Elucidation and Intermediate Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the steric and electronic effects of the substituents on the geometry of the benzene ring.

In addition to elucidating the structure of stable compounds, X-ray crystallography can also be used to characterize reaction intermediates if they can be isolated as stable crystals. This can provide direct evidence for a proposed reaction mechanism. The crystal structure of related compounds, such as 1-chloro-2-methyl-4-nitrobenzene, reveals details about intermolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the packing of molecules in the solid state. researchgate.net

Advanced Computational Chemistry Studies

Computational chemistry has become an indispensable tool for studying the properties and reactivity of molecules, providing insights that can be difficult or impossible to obtain through experimental methods alone.

Quantum Mechanical Calculations of Reaction Energy Profiles and Transition States

Quantum mechanical (QM) calculations can be used to map out the potential energy surface of a chemical reaction. This allows for the calculation of the energies of reactants, products, intermediates, and transition states. By constructing a reaction energy profile, it is possible to determine the activation energies for different reaction pathways, providing a theoretical basis for understanding reaction rates and selectivity.

For reactions involving this compound, QM calculations can be used to investigate various mechanistic possibilities, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The geometries of transition states can be optimized, providing a detailed picture of the bond-making and bond-breaking processes. These calculations can help to rationalize experimental observations and to predict the outcome of new reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be used to determine a variety of molecular properties, including:

Optimized geometries: Providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic properties: Such as molecular orbital energies (HOMO and LUMO), which are important for understanding reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity and kinetic stability. mdpi.com

Charge distributions: DFT can be used to calculate atomic charges, providing insight into the electrostatic potential of the molecule and identifying sites that are susceptible to nucleophilic or electrophilic attack.

Spectroscopic properties: DFT can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the interpretation of experimental spectra. researchgate.net

For this compound, DFT calculations can be used to predict its reactivity towards various reagents and to understand how the electron-withdrawing trifluoromethyl and chloro groups influence the electronic structure and reactivity of the aromatic ring. For instance, DFT studies on related benzene derivatives have been used to calculate HOMO-LUMO energies and Mulliken charges to understand their reactivity in both gas and aqueous phases. scispace.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Bis(trifluoromethyl)benzene |

| 1-Chloro-2-(trifluoromethyl)benzene |

| 1,3-Bis(trifluoromethyl)benzene |

| 1-Methoxy-2-(trifluoromethyl)benzene |

| 1-Nitro-4-(trifluoromethyl)benzene |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the complex dance of molecules at the atomic level. This computational technique models the motions of atoms and molecules over time, governed by the forces they exert on one another. For a system containing this compound, MD simulations could provide invaluable insights into its behavior in various environments, such as in solution or in the condensed phase.

The primary goal of MD simulations in this context would be to elucidate the nature and strength of intermolecular interactions. These interactions, which include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding, dictate many of the macroscopic properties of the substance, such as its boiling point, solubility, and viscosity. The presence of a chlorine atom and two trifluoromethyl groups on the benzene ring introduces significant electronic and steric effects that would strongly influence these interactions.

A typical MD simulation protocol for this compound would involve several key steps:

Force Field Parameterization: A classical force field, which is a set of equations and parameters describing the potential energy of the system, would need to be developed or adapted. This is a critical step, as the accuracy of the simulation is highly dependent on the quality of the force field. Parameters for the bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions involving the chloro- and trifluoromethyl-substituted benzene ring would be required.

System Setup: A simulation box would be constructed, populated with a number of this compound molecules. The density of the system would be chosen to mimic the desired experimental conditions (e.g., liquid state).

Equilibration: The system would be allowed to evolve for a period of time to reach thermal equilibrium, ensuring that the initial configuration does not unduly influence the subsequent results.

Production Run: Following equilibration, the simulation is run for an extended period to collect data on the trajectories of all atoms.

Analysis of the resulting trajectories can provide a wealth of information, including radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and the orientation of interacting molecules. This data would reveal the preferred modes of interaction, for example, whether the molecules tend to align in a way that maximizes electrostatic interactions or minimizes steric hindrance.

Development and Application of Electrophilicity Descriptors

To quantitatively predict the chemical reactivity of this compound, particularly its susceptibility to nucleophilic attack, various electrophilicity descriptors can be calculated using quantum chemical methods. These descriptors are derived from the electronic structure of the molecule and provide a theoretical framework for understanding and predicting its behavior in chemical reactions.

The development of these descriptors is rooted in conceptual density functional theory (DFT). Some of the most commonly employed electrophilicity descriptors include:

Electrophilicity Index (ω): This global descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a greater electrophilic character. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η).

Fukui Functions (f(r)): These local descriptors identify the most reactive sites within a molecule. The Fukui function for nucleophilic attack, f+(r), indicates the regions where an incoming nucleophile is most likely to interact.

Dual Descriptor (Δf(r)): This descriptor provides a more refined picture of reactivity by simultaneously considering the nucleophilic and electrophilic character of different regions of the molecule.

The calculation of these descriptors for this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation using a suitable level of quantum chemical theory (e.g., DFT with an appropriate basis set).

Electronic Structure Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular orbitals and other electronic properties.

Descriptor Calculation: The electronic chemical potential and chemical hardness are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These values are then used to compute the global electrophilicity index. Local descriptors like the Fukui functions are derived from the changes in electron density upon the addition or removal of an electron.

The application of these descriptors would allow for the prediction of the most likely sites for nucleophilic substitution on the aromatic ring, taking into account the combined electron-withdrawing effects of the chlorine atom and the two trifluoromethyl groups. This information is crucial for designing synthetic routes and understanding the potential metabolic pathways of the compound.

Below is a hypothetical data table illustrating the kind of results that could be obtained from such computational studies.

| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

| Global Descriptors | ||

| Electronic Chemical Potential (μ) | -4.5 | Indicates the tendency of the molecule to accept electrons. |

| Chemical Hardness (η) | 6.2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.64 | Suggests a moderate to high electrophilic character. |

| Local Descriptors (Fukui Function f+(r)) | ||

| C1 (ipso-Chloro) | 0.12 | A potential site for nucleophilic attack. |

| C2 (ipso-Trifluoromethyl) | 0.08 | Less favorable site for attack compared to C1. |

| C3 | 0.15 | An activated position for nucleophilic aromatic substitution. |

| C4 (ipso-Trifluoromethyl) | 0.09 | Less favorable site for attack compared to C1. |

| C5 | 0.11 | A potential site for nucleophilic attack. |

| C6 | 0.16 | The most probable site for nucleophilic aromatic substitution. |

Environmental Impact and Degradation Pathway Research

Studies on Environmental Persistence of Fluorinated Aromatic Compounds

The persistence of fluorinated aromatic compounds in the environment is a significant area of study due to the inherent stability of the carbon-fluorine bond. mdpi.comucd.ie The presence of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, tends to increase the stability of aromatic compounds against both oxidative and other degradation reactions. numberanalytics.combeilstein-journals.org

The structure of 1-Chloro-2,4-bis(trifluoromethyl)benzene contains strong electron-withdrawing groups (both chlorine and the trifluoromethyl groups), which deactivate the aromatic ring, making it less susceptible to electrophilic attack and oxidation. industrialchemicals.gov.au The carbon-fluorine bonds within the trifluoromethyl groups are significantly less vulnerable to chemical or enzymatic attack compared to carbon-hydrogen bonds. industrialchemicals.gov.au This inherent chemical stability suggests a high potential for environmental persistence. Halogenated compounds sharing structural similarities are known for their persistence, potential for long-range atmospheric transport, and bioaccumulation. vliz.benih.gov

| Aromatic Ring | The benzene (B151609) ring is deactivated by the attached electron-withdrawing groups, making it less susceptible to oxidative and electrophilic degradation pathways. | numberanalytics.comindustrialchemicals.gov.au |

Research on Biodegradation and Chemical Degradation Pathways

While specific studies on the biodegradation of this compound are limited, research on related compounds provides insight into potential degradation pathways. The biodegradation of polyfluorinated compounds is generally considered a rare and slow process in nature. nih.gov

Microbial degradation strategies for halogenated aromatic compounds often involve an initial attack on a part of the molecule that serves as a weak point. mdpi.com For a compound like this compound, the carbon-chlorine bond is a likely initial target for microbial action over the highly stable carbon-fluorine bonds.

Potential Biodegradation Pathways:

Anaerobic Reductive Dechlorination: Under anaerobic conditions, a primary pathway for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.gov This process has been observed for compounds like 1,2,4-trichlorobenzene (B33124), which is sequentially dechlorinated to dichlorobenzenes and then monochlorobenzene. nih.govresearchgate.net A similar initial step could be hypothesized for this compound, which would yield 1,3-bis(trifluoromethyl)benzene (B1330116).

Aerobic Degradation: Aerobic pathways for chlorinated benzenes are also known to exist. ub.edu However, the presence of multiple, strongly deactivating trifluoromethyl groups on the benzene ring would likely hinder the initial enzymatic attack (e.g., by dioxygenase enzymes) required for aerobic degradation. industrialchemicals.gov.au The increased number of fluorine substituents on a molecule has been shown to correlate with increased resistance to degradation. mdpi.com

Potential Chemical Degradation Pathways: Chemical degradation in the environment is also a possibility. While the trifluoromethyl groups are very stable, the chlorine atom can be subject to nucleophilic substitution reactions. numberanalytics.com Research on the degradation of 1,2,4-trichlorobenzene has identified pathways involving both hydrodechlorination and oxidation, which lead to the formation of various dichlorobenzenes, monochlorobenzene, and chlorinated phenols. researchgate.net These studies suggest that the chloro-substituent is the most likely site for initial chemical transformation.

Table 2: Summary of Potential Degradation Pathways for Halogenated Aromatic Compounds

| Degradation Type | Pathway | Description | Relevance to this compound | Citation |

|---|---|---|---|---|

| Biodegradation | Anaerobic Reductive Dechlorination | Sequential removal of chlorine atoms under anaerobic conditions by specific microorganisms. | Considered a probable initial step, targeting the C-Cl bond. | nih.govresearchgate.net |

| Biodegradation | Aerobic Oxidation | Enzymatic incorporation of oxygen into the aromatic ring, leading to ring cleavage. | Likely to be very slow or insignificant due to the deactivating effect of the -CF3 groups. | industrialchemicals.gov.auub.edu |

| Chemical Degradation | Nucleophilic Substitution | Replacement of the chlorine atom by other nucleophiles present in the environment. | A possible abiotic degradation pathway. | numberanalytics.com |

| Chemical Degradation | Oxidation | Chemical oxidation of the aromatic ring or substituents. | The deactivated ring is generally resistant to oxidation. | numberanalytics.comindustrialchemicals.gov.au |

Future Perspectives and Emerging Research Avenues for 1 Chloro 2,4 Bis Trifluoromethyl Benzene

Development of Sustainable Synthetic Methodologies

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry, which aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. beilstein-journals.org For the synthesis of 1-chloro-2,4-bis(trifluoromethyl)benzene and its derivatives, research is shifting from traditional methods towards more eco-friendly alternatives.

Key areas of development include:

Catalysis: Moving beyond stoichiometric reagents, the focus is on developing highly efficient and recyclable catalysts. While Lewis acids like aluminum chloride are effective, their use often entails significant waste streams. google.com Future methodologies will likely explore solid acid catalysts or novel organocatalysts that can be easily separated and reused, thereby minimizing waste. nih.gov The goal is to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. nih.gov

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable feedstocks derived from biomass instead of petrochemical sources. ejcmpr.com While the synthesis of complex fluorinated aromatics from biomass is currently a formidable challenge, foundational research into converting bio-derived platform molecules into aromatic systems could eventually provide a sustainable pathway for producing precursors to compounds like this compound.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Parameter | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Heterogeneous catalysts, recyclable organocatalysts |

| Solvents | Volatile Organic Compounds (VOCs) | Ionic liquids, supercritical fluids, water, or solvent-free conditions |

| Energy Use | Often requires high temperatures and pressures | Focus on ambient temperature/pressure reactions, microwave-assisted synthesis |

| Waste Generation | High E-factor (waste/product ratio) | Low E-factor, focus on atom economy and waste prevention |

Exploration of Novel Biological and Material Applications

The unique electronic properties conferred by the electron-withdrawing trifluoromethyl and chloro groups make this compound a valuable building block for new molecules in medicine, agriculture, and materials science. ontosight.ainbinno.com

Pharmaceuticals and Agrochemicals: The trifluoromethyl group is a well-known feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. Future research will likely use this compound as a scaffold to synthesize novel derivatives for screening against various biological targets. For instance, it can serve as a precursor for creating complex heterocyclic compounds, such as pyrazine (B50134) or triazole derivatives, which are known to exhibit a wide range of pharmacological activities, including anti-cancer and antimicrobial properties. researchgate.netmdpi.com

Advanced Polymers and Materials: Fluorinated polymers are prized for their high thermal stability, chemical resistance, and unique surface properties. Research is emerging on the use of related bis(halomethyl)benzene compounds in condensation polymerization reactions to create novel fluoropolymers. researchgate.net Following this precedent, this compound could be functionalized and incorporated as a monomer to develop new high-performance materials with tailored properties for applications in electronics, aerospace, or advanced coatings.

Table 2: Potential Future Applications of this compound Derivatives

| Application Area | Target Molecule Class | Potential Properties and Uses |

|---|---|---|

| Pharmaceuticals | Heterocyclic compounds (e.g., triazoles, pyrazines) | Enhanced metabolic stability, potential as anti-cancer or antiviral agents. researchgate.netmdpi.com |

| Agrochemicals | Substituted anilines, pyridines | Development of new herbicides and fungicides with improved efficacy. ontosight.ainih.gov |

| Material Science | Fluorinated polymers, organic electronics | High thermal stability, chemical resistance, tailored dielectric properties. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mit.eduspringernature.com The integration of this compound chemistry with these platforms is a promising avenue for more efficient and safer manufacturing.

Improved Safety and Control: Many reactions used to synthesize or functionalize aromatic compounds, such as nitrations or chlorinations, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. beilstein-journals.org This enables the use of more aggressive reaction conditions that might be unsafe in a large-scale batch reactor.

Multi-step, Automated Synthesis: Flow systems can be modular, allowing multiple reaction steps to be connected in sequence without the need to isolate intermediates. mit.edu This approach is ideal for converting this compound into more complex target molecules, such as active pharmaceutical ingredients (APIs). researchgate.net Automation and in-line analytics can be integrated for real-time optimization and quality control, accelerating the development and production processes. beilstein-journals.org This methodology has been successfully applied to the synthesis of various complex molecules, demonstrating its potential for broader application. beilstein-journals.org

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Modeling

A fundamental understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. Future research will increasingly rely on advanced analytical and computational tools to probe the intricate details of reactions involving this compound.

In Situ Spectroscopic Analysis: Techniques such as ReactIR (FTIR), Raman spectroscopy, and process NMR allow chemists to monitor the concentration of reactants, intermediates, and products in real-time, directly within the reaction vessel. This provides invaluable kinetic and mechanistic data that is often missed with traditional offline analysis. For reactions like electrophilic aromatic substitution on the this compound ring, in situ spectroscopy could precisely identify the formation of transient intermediates and help optimize catalyst loading and reaction time.

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for predicting reaction pathways, transition state energies, and the influence of substituents on reactivity. Computational studies can elucidate why a particular isomer is formed, how a catalyst functions at the molecular level, and predict the reactivity of novel derivatives. For example, modeling could be used to compare the energy barriers for substitution at different positions on the benzene (B151609) ring, providing a theoretical basis for observed regioselectivity in experimental results. Such computational approaches have been used to explain catalyst efficiency in other complex organic reactions. acs.org

常见问题

What are the recommended methods for synthesizing 1-Chloro-2,4-bis(trifluoromethyl)benzene?

Answer:

Synthesis typically involves electrophilic aromatic substitution (EAS) or halogenation of pre-functionalized benzene derivatives. For example:

- Friedel-Crafts Trifluoromethylation : Sequential trifluoromethylation at positions 2 and 4 using CF₃-containing reagents (e.g., CF₃I or CF₃SO₂Cl) under Lewis acid catalysis (AlCl₃ or BF₃).

- Chlorination : Direct chlorination of 2,4-bis(trifluoromethyl)benzene using Cl₂ or SO₂Cl₂ under controlled conditions to avoid over-substitution.

Key Considerations : Monitor reaction progress via GC-MS or HPLC to ensure regioselectivity. Purification often requires fractional distillation or column chromatography due to the compound’s high molecular weight (C₈H₃ClF₆; 260.56 g/mol) and stability .

How can the electronic effects of trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer:

The strong electron-withdrawing nature of -CF₃ groups deactivates the benzene ring, directing electrophilic attacks to the less substituted positions. This property is critical in:

- Suzuki-Miyaura Coupling : Use Pd catalysts with electron-rich ligands (e.g., SPhos) to enhance oxidative addition at the C-Cl bond.

- Buchwald-Hartwig Amination : Optimize base strength (e.g., Cs₂CO₃) to overcome deactivation by -CF₃ groups.

Data Insight : Computational studies (DFT) predict reduced electron density at the para positions, making C-Cl bonds more susceptible to nucleophilic substitution .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹⁹F NMR : Distinct signals for -CF₃ groups at δ -60 to -65 ppm (split due to coupling with adjacent substituents).

- ¹H NMR : Aromatic protons appear as a singlet (if symmetrical) or doublet due to coupling with adjacent -CF₃ groups.

- IR Spectroscopy : Strong C-F stretches at 1100–1250 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹.

Validation : Compare spectral data with reference compounds (e.g., CAS 327-76-4) to confirm purity .

How does the compound’s stability impact storage and handling protocols?

Answer:

- Storage : Store in amber glass under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of C-Cl bonds.

- Handling : Use PTFE-lined caps to avoid leaching. Avoid prolonged exposure to moisture or light, which can degrade the compound into fluorinated byproducts.

Safety Note : Refer to SDS guidelines for chlorinated aromatics—use PPE (gloves, goggles) and fume hoods due to potential toxicity .

What role does this compound play in materials science applications?

Answer:

- Polymer Synthesis : Acts as a monomer in fluorinated polyarylenes for proton exchange membranes (PEMs), leveraging -CF₃ groups to enhance thermal stability and hydrophobicity .